[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine [2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
Brand Name: Vulcanchem
CAS No.: 1018308-78-5
VCID: VC3355722
InChI: InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3
SMILES: CCCN(C)C(CN)C1=CC=C(C=C1)Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine

CAS No.: 1018308-78-5

Cat. No.: VC3355722

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine - 1018308-78-5

Specification

CAS No. 1018308-78-5
Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine
Standard InChI InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3
Standard InChI Key ZMUSIVGUKBUGIE-UHFFFAOYSA-N
SMILES CCCN(C)C(CN)C1=CC=C(C=C1)Cl
Canonical SMILES CCCN(C)C(CN)C1=CC=C(C=C1)Cl

Introduction

[Introduction to 2-Amino-1-(4-chlorophenyl)ethylpropylamine](pplx://action/followup)

2-Amino-1-(4-chlorophenyl)ethylpropylamine is a chemical compound with the CAS number 2059949-25-4. It is a complex organic molecule featuring an amino group attached to a carbon chain that includes a 4-chlorophenyl ring, a methyl group, and a propyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis and Preparation

While specific synthesis methods for 2-Amino-1-(4-chlorophenyl)ethylpropylamine are not widely documented in the available literature, compounds with similar structures are often synthesized through reactions involving amines and halogenated organic compounds. For example, reactions involving nucleophilic substitution or reductive amination could be relevant.

Research Findings and Applications

Research on compounds like 2-Amino-1-(4-chlorophenyl)ethylpropylamine often focuses on their potential biological activities or use as intermediates in the synthesis of more complex molecules. In pharmaceutical chemistry, such compounds can serve as precursors for drugs targeting various biological pathways.

Application AreaPotential Use
Pharmaceutical SynthesisIntermediate for drug development
Chemical ResearchStudy of reactivity and chemical properties

Safety and Handling

Handling 2-Amino-1-(4-chlorophenyl)ethylpropylamine requires caution due to its potential chemical reactivity. Safety data sheets (SDS) should be consulted for specific handling instructions, including protective equipment and emergency procedures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator